N-(4-sulfamoylphenyl)-4-(2H-tetrazol-5-yl)benzamide
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Overview
Description
N-(4-sulfamoylphenyl)-4-(2H-tetrazol-5-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzamide derivative and introduce the sulfamoyl and tetrazole groups through a series of substitution and cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylphenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of functionalized benzamide compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl and tetrazole groups may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-sulfamoylphenyl)benzamide: Lacks the tetrazole ring, which may result in different chemical and biological properties.
4-(2H-tetrazol-5-yl)benzamide:
Uniqueness
N-(4-sulfamoylphenyl)-4-(2H-tetrazol-5-yl)benzamide is unique due to the combination of the sulfamoyl and tetrazole groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
Properties
CAS No. |
651769-72-1 |
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Molecular Formula |
C14H12N6O3S |
Molecular Weight |
344.35 g/mol |
IUPAC Name |
N-(4-sulfamoylphenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H12N6O3S/c15-24(22,23)12-7-5-11(6-8-12)16-14(21)10-3-1-9(2-4-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H2,15,22,23)(H,17,18,19,20) |
InChI Key |
WNOGITRXIKVDCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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